molecular formula C21H24N6O B2462312 N2-methyl-6-morpholino-N2-phenyl-N4-(p-tolyl)-1,3,5-triazine-2,4-diamine CAS No. 946313-82-2

N2-methyl-6-morpholino-N2-phenyl-N4-(p-tolyl)-1,3,5-triazine-2,4-diamine

Cat. No.: B2462312
CAS No.: 946313-82-2
M. Wt: 376.464
InChI Key: DCLZCKPZCRHZJD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N2-methyl-6-morpholino-N2-phenyl-N4-(p-tolyl)-1,3,5-triazine-2,4-diamine is a useful research compound. Its molecular formula is C21H24N6O and its molecular weight is 376.464. The purity is usually 95%.
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Scientific Research Applications

Synthesis of Heterocycles

Research demonstrates the utility of related compounds in the synthesis of heterocycles, such as morpholines and piperazines, through reactions with amino alcohols or diamines. This process offers a route to stereodefined C-substituted structures, showcasing the relevance of triazine derivatives in organic synthesis for producing molecules with potential biological activity (Matlock et al., 2015).

Chemical Modifications

The reactivity of triazine derivatives toward various reagents has been explored, revealing opportunities for creating diverse chemical structures. For instance, reactions with phosphorus pentasulfide or morpholine can lead to the formation of novel compounds, indicating the versatility of triazine derivatives in chemical modifications (Collins et al., 2000).

Vanadium(V) Compounds

Triazine derivatives have been employed in the synthesis of vanadium(V) compounds, with implications for their use in medicine, analysis, and catalysis. The strong metal-ligand bonds formed by the electron-rich triazine ring nitrogen atoms underscore the potential of these compounds in developing new catalytic systems or therapeutic agents (Nikolakis et al., 2008).

Antimicrobial Activities

Research into 1,3,4-oxadiazole derivatives linked with triazine and morpholino groups has shown promising antimicrobial properties. These studies suggest that triazine derivatives can serve as a scaffold for developing new antimicrobial agents, highlighting their potential in addressing drug-resistant bacterial and fungal infections (Chikhalia et al., 2009).

Luminescence Properties

The exploration of platinum diimine bis(acetylide) complexes, where triazine derivatives play a crucial role, has opened avenues in the study of luminescent materials. These findings point to the application of triazine-based compounds in the development of new materials for optical devices or sensors (Hissler et al., 2000).

Heat-resistant Polyamides

The synthesis of polyamides incorporating a triazine ring indicates the potential of these compounds in creating new materials with excellent thermal stability and flame retardancy. This research underscores the importance of triazine derivatives in materials science, particularly in developing high-performance polymers (Dinari & Haghighi, 2017).

Properties

IUPAC Name

4-N-methyl-2-N-(4-methylphenyl)-6-morpholin-4-yl-4-N-phenyl-1,3,5-triazine-2,4-diamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24N6O/c1-16-8-10-17(11-9-16)22-19-23-20(26(2)18-6-4-3-5-7-18)25-21(24-19)27-12-14-28-15-13-27/h3-11H,12-15H2,1-2H3,(H,22,23,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DCLZCKPZCRHZJD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NC2=NC(=NC(=N2)N(C)C3=CC=CC=C3)N4CCOCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24N6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.